molecular formula C12H26O6S2 B11972634 1,10-Decanediol, dimethanesulfonate CAS No. 32366-73-7

1,10-Decanediol, dimethanesulfonate

Cat. No.: B11972634
CAS No.: 32366-73-7
M. Wt: 330.5 g/mol
InChI Key: GSTRCQFFHAZYPH-UHFFFAOYSA-N
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Description

1,10-Decanediol, dimethanesulfonate is an organic compound that belongs to the class of diols and sulfonates It is a derivative of 1,10-decanediol, where the hydroxyl groups are replaced by methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Decanediol, dimethanesulfonate can be synthesized through the reaction of 1,10-decanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the dimethanesulfonate ester.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-Decanediol, dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,10-decanediol.

    Hydrolysis: The ester bonds can be hydrolyzed to yield 1,10-decanediol and methanesulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions as the solvent.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: 1,10-Decanediol.

    Hydrolysis: 1,10-Decanediol and methanesulfonic acid.

Scientific Research Applications

1,10-Decanediol, dimethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds and active ingredients.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,10-decanediol, dimethanesulfonate involves its ability to undergo various chemical transformations. The methanesulfonate groups act as good leaving groups, facilitating substitution reactions. The compound can also be hydrolyzed or reduced, leading to the formation of 1,10-decanediol, which can further participate in biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.

    1,10-Decanediol diacetate: An ester derivative with acetate groups.

    1,10-Decanediol diethyl ether: An ether derivative with ethyl groups.

Uniqueness

1,10-Decanediol, dimethanesulfonate is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds.

Properties

IUPAC Name

10-methylsulfonyloxydecyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6S2/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTRCQFFHAZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186083
Record name 1,10-Decanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-73-7
Record name 1,10-Decanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032366737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Decanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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